
6-Aminoseleno-D-luciferin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a selenium analog of firefly L-luciferin with red-shifted bioluminescence emission for use in in vivo bioluminescence imaging . The molecular formula is C11H9N3O2SSe and the molecular weight is 326.23 .
Synthesis Analysis
The synthesis of 6-Aminoseleno-D-luciferin involves replacing the sulfur atom in 6-amino-D-luciferin with a selenium atom . This modification results in a compound with red-shifted emission at 600 nm .
Molecular Structure Analysis
The molecular structure of this compound includes a selenium atom substitution for the native sulfur atom at position 1 . This modification results in a red-shifted bioluminescence emission .
Chemical Reactions Analysis
This compound is a competent substrate for the firefly luciferase enzyme . It exhibits a similar substrate affinity to wild type D-luciferin, though with slightly lower quantum yield .
Physical and Chemical Properties Analysis
This compound is a dark brown solid . It is soluble in DMSO and slightly soluble in water . It is stable for at least 2 years after receipt when stored at -20°C .
Scientific Research Applications
Bioluminescence Technology in Drug Discovery
Bioluminescence technology, leveraging the luciferin-luciferase reaction, is a cornerstone in drug discovery, particularly for transcriptional analysis due to its quantitative capability. Novel bioluminescence techniques have been developed for detecting transcriptional regulation or direct protein-protein interactions, underscoring the versatility of luciferin substrates in biomedical research. These advances highlight the potential of 6-Aminoseleno-D-luciferin in creating novel applications by incorporating it into bioluminescence techniques for drug discovery research (H. Hoshino, 2009).
Luciferase Enzyme Applications
The use of luciferase enzymes from bioluminescent organisms, such as fireflies, in laboratory assays enables the detection of ATP levels, offering a direct measure of cellular energy states. This application is crucial for understanding cell viability, signaling pathways, and gene expression levels in response to various stimuli. By extension, this compound could be used in similar assays to provide insights into cellular processes with improved sensitivity or specificity (B. Poojashree et al., 2020).
Evolution and Diversity of Bioluminescent Systems
Understanding the evolution and diversity of bioluminescent systems, including various luciferins and luciferases, is essential for exploiting bioluminescence in scientific research. The independent emergence of bioluminescence in multiple organisms underscores the adaptability and utility of luciferin-based systems for ecological and evolutionary studies. This knowledge base supports the exploration of this compound in evolutionary biology and biochemistry research to uncover new bioluminescent applications (J. Delroisse et al., 2021).
Applications in Gene Delivery and Monitoring
Bioluminescence imaging techniques, utilizing luciferase enzymes, have been employed for in vivo imaging to monitor gene expression and the progression of diseases or therapeutic interventions in real-time. This approach is valuable in translational medicine and genetic engineering, suggesting that this compound could be integrated into gene delivery systems for targeted therapy or diagnostic applications (Sonya Frazier et al., 2019).
Mechanism of Action
Target of Action
The primary target of 6-Aminoseleno-D-luciferin is the enzyme firefly luciferase . This enzyme is responsible for catalyzing the oxidation of luciferin, a process that results in the emission of light, a phenomenon known as bioluminescence .
Mode of Action
This compound interacts with firefly luciferase in a similar manner to the natural substrate, D-luciferin . The selenium analog of firefly L-luciferin exhibits a similar substrate affinity to wild type D-luciferin, though with slightly lower quantum yield .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the bioluminescence pathway . This pathway involves the oxidation of luciferin by the enzyme luciferase, resulting in the production of light . The selenium analog of firefly L-luciferin is involved in this pathway, contributing to the red-shifted bioluminescence emission .
Pharmacokinetics
It is known that the compound is soluble in water or pbs , suggesting that it may have good bioavailability
Result of Action
The result of the action of this compound is the production of red-shifted bioluminescence emission . This makes it useful for in vivo bioluminescence imaging .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the presence of the enzyme luciferase and the conditions under which the reaction occurs can affect the efficiency of light production
Safety and Hazards
Future Directions
Bioluminescent reporters and biosensors, such as 6-Aminoseleno-D-luciferin, have become indispensable tools in biological and biomedical fields . They are particularly useful in in vivo imaging studies, where they overcome the limitations of fluorescence measurements . The future of this compound likely lies in further exploration of its potential in these areas .
Biochemical Analysis
Biochemical Properties
6-Aminoseleno-D-luciferin interacts with the enzyme firefly luciferase, which catalyzes the oxidation of the compound . This interaction is crucial for the bioluminescence reaction, where the compound is oxidized to produce light . The compound exhibits a similar substrate affinity to wild type D-luciferin, though with slightly lower quantum yield .
Cellular Effects
The effects of this compound on cells are primarily observed through its role in bioluminescence imaging. The compound’s red-shifted bioluminescence emission allows for the visualization of various cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by the firefly luciferase enzyme . This reaction generates an excited-state molecule that emits light upon returning to its ground state . The compound’s selenium atom contributes to the red-shifted emission, making it useful for in vivo imaging .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its role in bioluminescence imaging. The compound’s bioluminescent activity occurs rapidly after administration . The strength and time decay of bioluminescence can vary based on experimental parameters .
Dosage Effects in Animal Models
The effects of this compound in animal models are largely dependent on the dosage administered. Higher concentrations of the compound can generate stronger bioluminescence, aiding in the visualization of biological processes
Metabolic Pathways
The compound is known to be a substrate for the firefly luciferase enzyme, which catalyzes its oxidation
Transport and Distribution
The compound is soluble in water or PBS, suggesting it can be distributed in aqueous environments
Properties
IUPAC Name |
(4S)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-selenazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2SSe/c12-5-1-2-6-8(3-5)17-9(13-6)10-14-7(4-18-10)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIRXTPMSNSUTJ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C([Se]1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C([Se]1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2SSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
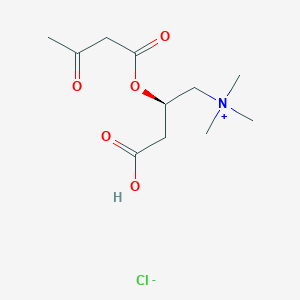
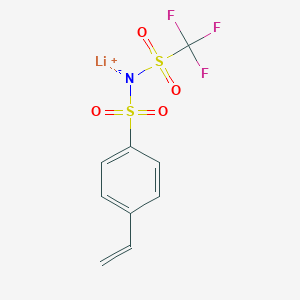
![[S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE](/img/structure/B6302629.png)

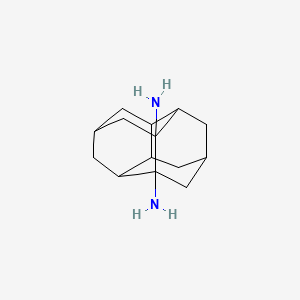

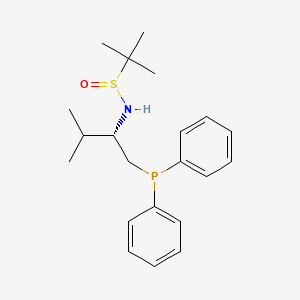

![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)
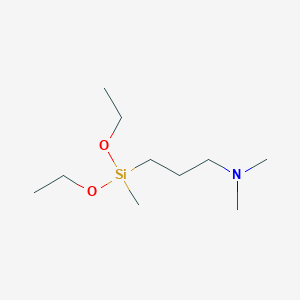


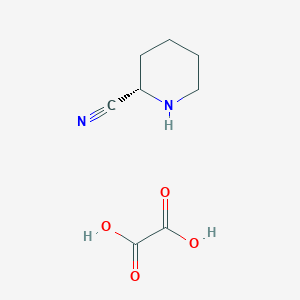
![(5S)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride](/img/structure/B6302710.png)
